Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate
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Overview
Description
Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is a chemical compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is known for its unique structure, which includes a cyclopentane ring substituted with a tert-butyl group, an oxo group, and an ethyl ester group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with tert-butyl bromide in the presence of a base to form the tert-butyl-substituted cyclopentanone. This intermediate is then reacted with ethyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its unique structure allows it to bind to specific active sites on enzymes, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxocyclopentanecarboxylate: Similar structure but lacks the tert-butyl group, leading to different chemical properties and reactivity.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclopentane ring, resulting in different biological activities and applications.
Indole derivatives: While structurally different, indole derivatives share some chemical reactivity and are used in similar research applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various fields of research.
Properties
IUPAC Name |
ethyl 4-tert-butyl-2-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-5-15-11(14)9-6-8(7-10(9)13)12(2,3)4/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXDASMHSYVCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CC1=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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